N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide Similar compounds have been found to inhibit various pathways
Mode of Action
The exact mode of action of This compound It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact targets of the compound.
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to affect various pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of This compound The effects would likely be related to the compound’s interaction with its targets and the resulting changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, factors such as temperature and pH could affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the use of a Buchwald–Hartwig arylamination reaction, followed by nucleophilic aromatic substitution . The reaction conditions often require the use of palladium catalysts, such as Pd(OAc)2, and ligands like Xantphos, under an inert atmosphere of nitrogen or argon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific structural features, such as the quinoxaline core and the presence of both pyrazole and pyridine rings. These structural elements contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-12-14(10-23-25)15-7-6-13(8-20-15)9-22-19(26)18-11-21-16-4-2-3-5-17(16)24-18/h2-8,10-12H,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBJCGWLHBUTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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